2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyrimidin-5-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-16(2,22-14-5-3-13(17)4-6-14)15(21)20-8-7-12-9-18-11-19-10-12/h3-6,9-11H,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJSMDVQSKAZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN=CN=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 2-(pyrimidin-5-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential use as an immunosuppressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may interact with collagen prolyl 4-hydroxylases, inhibiting collagen synthesis and exerting antifibrotic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison
Notes:
- The tetrazole analog (Compound 1, ) replaces the pyrimidine with a tetrazole ring, introducing acidity that may influence bioavailability.
- Fluorine substitutions (e.g., in ) could enhance metabolic stability and target selectivity.
- Thiazole-containing analogs () may exhibit altered solubility and pharmacokinetics due to sulfur’s lipophilicity.
Pharmacological and Biopharmaceutical Insights
- The tetrazole’s acidity may enhance solubility but reduce membrane permeability compared to the pyrimidine-based target compound.
- Pyrimidine Derivatives: Fluorophenoxy-substituted analogs () may exhibit enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity and small atomic radius.
- Thiazole Analogs : The thiazole ring in could confer resistance to oxidative metabolism, prolonging half-life.
Limitations : Direct data on the target compound’s efficacy, toxicity, or pharmacokinetics are absent in the provided evidence. Further studies are required to validate its therapeutic profile.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 285.77 g/mol
- LogP : 3.3 (indicating moderate lipophilicity)
The compound features a chlorophenoxy group and a pyrimidinyl moiety, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In Vitro Studies : A derivative exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC values ranging from 3.79 to 42.30 µM .
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit key kinases involved in cell proliferation and survival pathways.
- DNA Binding : Studies indicate that certain derivatives bind to DNA, disrupting replication and transcription processes .
Anti-inflammatory Activity
Compounds with structural similarities have also been investigated for their anti-inflammatory properties, which are crucial in various chronic diseases.
Study on Anticancer Activity
A notable study synthesized several pyrazole derivatives and evaluated their anticancer activity against A549 lung cancer cells. One derivative showed an IC of 26 µM, indicating promising potential for further development .
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies indicate that certain derivatives exhibit acceptable safety profiles at therapeutic doses, but comprehensive toxicological evaluations are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
